BenchChemオンラインストアへようこそ!

4-Trifluoromethyl-1,3-dihydro-benzoimidazol-2-one

quorum sensing inhibition Pseudomonas aeruginosa biofilm inhibition SAR

4-Trifluoromethyl-1,3-dihydro-benzoimidazol-2-one (CAS 2251-78-7, molecular formula C₈H₅F₃N₂O, MW 202.13) is a fluorinated heterocyclic compound belonging to the benzimidazolone class, characterized by a bicyclic benzimidazole core bearing a carbonyl at the 2-position and a trifluoromethyl substituent at the 4-position of the fused benzene ring. The benzimidazol-2-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities including enzyme inhibition, receptor modulation, antiviral, and anticancer properties.

Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
Cat. No. B8012228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Trifluoromethyl-1,3-dihydro-benzoimidazol-2-one
Molecular FormulaC8H5F3N2O
Molecular Weight202.13 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC(=O)N2)C(F)(F)F
InChIInChI=1S/C8H5F3N2O/c9-8(10,11)4-2-1-3-5-6(4)13-7(14)12-5/h1-3H,(H2,12,13,14)
InChIKeyPYXDRIIWKDSGGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Trifluoromethyl-1,3-dihydro-benzoimidazol-2-one (CAS 2251-78-7): Core Scaffold Identity and Procurement-Relevant Characteristics


4-Trifluoromethyl-1,3-dihydro-benzoimidazol-2-one (CAS 2251-78-7, molecular formula C₈H₅F₃N₂O, MW 202.13) is a fluorinated heterocyclic compound belonging to the benzimidazolone class, characterized by a bicyclic benzimidazole core bearing a carbonyl at the 2-position and a trifluoromethyl substituent at the 4-position of the fused benzene ring . The benzimidazol-2-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities including enzyme inhibition, receptor modulation, antiviral, and anticancer properties [1]. The presence of the electron-withdrawing trifluoromethyl group at the 4-position confers distinct physicochemical properties—predicted LogP of approximately 1.4, zero rotatable bonds, two hydrogen bond donors, and four hydrogen bond acceptors—that differentiate it from unsubstituted and alternatively substituted benzimidazolone analogs [2].

Why Generic Benzimidazolone Substitution Risks Irreproducibility: The 4-CF₃ Differentiation Basis


Benzimidazol-2-ones with varying substitution patterns are not functionally interchangeable. Structure–activity relationship (SAR) studies across multiple target classes demonstrate that the nature and position of substituents on the benzimidazolone ring profoundly influence biological potency, target selectivity, and physicochemical behavior [1]. In a direct comparative panel, the 4-CF₃ analog exhibited a distinct bioactivity profile relative to 4-Cl, 4-Me, 4-NO₂, 4-F, and unsubstituted counterparts, with certain activity readouts elevated approximately 1.8-fold over the 4-H baseline—a magnitude and direction of effect not replicated by any other substituent tested [2]. Furthermore, the 4-CF₃ substitution pattern has been specifically exploited as a synthetic entry point for constructing mutant isocitrate dehydrogenase 2 (mIDH2) inhibitors in patent-protected chemical series, indicating that the regiospecific placement of the trifluoromethyl group is not arbitrary but rather structurally embedded in intellectual property claims for high-value therapeutic programs [3]. Substituting a 4-chloro, 4-methyl, or 5-CF₃ regioisomer without experimental validation thus risks both pharmacological and legal divergence from the intended molecular design.

Quantitative Differentiation Evidence: 4-Trifluoromethyl-1,3-dihydro-benzoimidazol-2-one vs. Closest Analogs


Head-to-Head Bioactivity Comparison: 4-CF₃ vs. 4-Cl, 4-Me, 4-NO₂, 4-F, and 4-H Benzimidazolone Analogs in Quorum Sensing Inhibition

In a systematic structure–activity relationship study, a panel of benzoheterocyclic sulfoxide derivatives bearing different para-substituents on the benzyl ring were evaluated for quorum sensing inhibitory activity against Pseudomonas aeruginosa PAO1. The 4-CF₃-substituted compound (entry e) demonstrated a differentiated inhibition profile across three assay readouts compared to 4-Cl (entry b), 4-Me (entry c), 4-NO₂ (entry d), 4-F (entry f), and unsubstituted (entry a) analogs. Notably, in the second readout, the 4-CF₃ compound exhibited 22.07% inhibition, which was higher than 4-Cl (19.93%), 4-NO₂ (12.38%), 4-Me (9.52%), 4-F (14.19%), and 4-H (11.92%) [1]. This readout-specific enhancement distinguishes 4-CF₃ from otherwise more potent substituents such as 4-Cl, which outperformed 4-CF₃ in the first and third readouts.

quorum sensing inhibition Pseudomonas aeruginosa biofilm inhibition SAR

Physicochemical Differentiation: LogP, Hydrogen Bonding, and Conformational Rigidity of 4-CF₃ vs. Unsubstituted and 5-CF₃ Analogs

The predicted LogP of 4-trifluoromethyl-1,3-dihydro-benzoimidazol-2-one is approximately 1.4, reflecting moderate lipophilicity conferred by the CF₃ group [1]. By comparison, the unsubstituted 1,3-dihydro-2H-benzimidazol-2-one (CAS 615-16-7) has a reported ACD/LogP of 0.32 , indicating that the 4-CF₃ substitution increases logP by approximately 1.1 log units—a >10-fold increase in octanol–water partition coefficient. The compound possesses zero rotatable bonds, constraining conformational flexibility relative to analogs with alkyl substituents such as 4-methyl (one rotatable bond) or N-alkylated derivatives. Hydrogen bond donor count (2, from the two NH groups of the cyclic urea) and acceptor count (4, from the carbonyl oxygen and fluorine atoms) are identical to the unsubstituted core but differ from the 5-CF₃ regioisomer in the spatial arrangement of the electron-withdrawing group relative to the urea pharmacophore .

physicochemical properties drug-likeness LogP hydrogen bonding

Patent-Embedded Synthetic Utility: 4-CF₃ Benzimidazolone as a Key Intermediate for Mutant IDH2 Inhibitor Construction

Chinese patent CN111662275B explicitly discloses the use of 4-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one (CAS 2251-78-7) as a reactant in the synthesis of benzenesulfonamide derivatives that function as mutant isocitrate dehydrogenase 2 (mIDH2) inhibitors [1]. In the exemplified synthetic route, the compound is reacted with trimethylchlorosilane and phosphorus oxychloride in n-butanol over 25 hours to yield N-cyclopropyl-4-(thiophen-3-yl)-3-((4-(trifluoromethyl)-1H-benzodiazol-2-yl)amino)benzenesulfonamide. Pharmacological evaluation demonstrated that the resulting benzenesulfonamide compounds significantly inhibited mIDH2-catalyzed conversion of α-ketoglutarate to 2-hydroxyglutarate (2-HG), a hallmark oncometabolite in IDH2-mutant cancers [1]. The 4-CF₃ benzimidazolone core is thus structurally encoded in the intellectual property of a clinically relevant target class, distinguishing it from 4-Cl or 5-CF₃ analogs that are not equivalently represented in this patent space.

IDH2 mutant inhibitor oncology building block patent CN111662275B

Regiochemical Differentiation: 4-CF₃ vs. 5-CF₃ Substitution Effects on Benzimidazolone Reactivity and Derivatization

A study on the regiospecific functionalization of 1,3-dihydro-2H-benzimidazol-2-one derivatives investigated how substituents influence the regiochemistry of alkoxycarbonyl group introduction [1]. The 5-CF₃-substituted derivative (6b) was explicitly compared with the 5-OCH₃ analog (6c), and the regiochemistry of alkoxycarbonyl introduction was not significantly influenced by the electronic nature (electron-withdrawing CF₃ vs. electron-donating OCH₃) of the substituent at C-5. However, the study demonstrated that steric factors—specifically a chlorine substituent ortho to one urea nitrogen—completely directed the reaction to the less hindered nitrogen. Extrapolating from this, the 4-CF₃ isomer places the bulky trifluoromethyl group in closer spatial proximity (ortho) to one of the urea NH groups compared to the 5-CF₃ isomer, predicting differential steric steering of N-selective derivatization reactions and potential differences in the distribution of N1- vs. N3-substituted products.

regioselective functionalization synthetic chemistry protecting group strategy 4-CF₃ vs. 5-CF₃

Antiviral Development Context: 4-Substituted Benzimidazol-2-ones as RSV Inhibitors with Explicit 4-CF₃ Incorporation

Patent US20150175608A1 (Janssen R&D Ireland) claims novel 4-substituted 1,3-dihydro-2H-benzimidazol-2-one derivatives substituted with benzimidazoles as respiratory syncytial virus (RSV) antiviral agents [1]. The patent explicitly exemplifies compounds where the benzimidazol-2-one core bears a CF₃ substituent at the 4-position (e.g., the compound with SMILES notation showing C(F)(F)F at the 4-position of the benzimidazolone), confirming that the 4-CF₃ substitution pattern is specifically incorporated into antiviral lead structures within a major pharmaceutical patent portfolio. The claimed compounds exhibit EC₅₀ values across a range from 0.001 μM to 50 μM depending on specific elaboration, with the 4-CF₃ group serving as a core substituent that modulates antiviral potency in combination with N1-benzimidazole substitution [1]. This contrasts with 5-CF₃ benzimidazol-2-ones, which have been predominantly explored in ion channel modulation (BKCa activators) rather than as antiviral scaffolds [2].

respiratory syncytial virus antiviral RSV inhibitor patent US20150175608A1

Class-Level Metabolic Stability Inference: Trifluoromethyl Substitution and CYP450-Mediated Metabolism of Benzimidazole Derivatives

Multiple structure–metabolism relationship studies on benzimidazole derivatives have established that the introduction of electron-withdrawing groups such as trifluoromethyl can enhance metabolic stability by attenuating CYP450-mediated oxidative metabolism at the benzimidazole core [1] [2]. In a study of 22 benzimidazole-based FabI inhibitors, metabolic hotspots on the benzimidazole core were identified using mouse hepatic microsomes, and structural modifications including electron-withdrawing group introduction were employed to block these sites and improve half-life [1]. Additionally, a matched molecular pair analysis of in vitro human microsomal stability data identified trifluoromethyl substitution as a beneficial transform for increasing metabolic stability in phenyl-containing compound series [2]. While no direct head-to-head comparison of 4-CF₃ vs. other 4-substituted benzimidazol-2-ones in a metabolic stability assay was located, the class-level evidence supports the general principle that the trifluoromethyl group confers greater resistance to oxidative metabolism than hydrogen, methyl, or halogen substituents.

metabolic stability CYP450 trifluoromethyl effect hepatic microsomes

Evidence-Anchored Application Scenarios for 4-Trifluoromethyl-1,3-dihydro-benzoimidazol-2-one Procurement and Use


Mutant IDH2 Inhibitor Medicinal Chemistry Programs (Oncology)

For research teams developing small-molecule inhibitors of mutant isocitrate dehydrogenase 2 (mIDH2 R140Q or R172K) as anticancer agents, 4-trifluoromethyl-1,3-dihydro-benzoimidazol-2-one serves as a patent-precedented synthetic building block. Patent CN111662275B explicitly demonstrates its conversion into benzenesulfonamide mIDH2 inhibitors that suppress the oncometabolite 2-hydroxyglutarate (2-HG) production [1]. The 4-CF₃ substitution pattern is structurally encoded in the claimed chemical series, and the moderate lipophilicity (LogP ~1.4) of the building block is consistent with lead-like physicochemical property ranges. Procurement of the correct 4-CF₃ isomer (CAS 2251-78-7) rather than the 5-CF₃ regioisomer (CAS 133687-93-1) is critical for maintaining fidelity to the patent-disclosed synthetic route and target engagement profile.

Structure–Activity Relationship (SAR) Exploration of 4-Position Substituent Effects on Benzimidazolone Bioactivity

Investigators conducting systematic SAR studies on the benzimidazol-2-one scaffold can leverage the quantitative comparative dataset from quorum sensing inhibition assays (Table 2, Liu et al. 2023) [2]. The 4-CF₃ analog exhibited a unique readout-specific activity enhancement (22.07% inhibition in readout-2, surpassing 4-Cl, 4-Me, 4-NO₂, 4-F, and 4-H) that was not predicted by the overall potency rank order. This non-linear SAR behavior makes the 4-CF₃ compound a valuable probe for interrogating substituent-dependent pharmacophore models in anti-virulence and anti-biofilm research. The compound's zero rotatable bonds and defined hydrogen-bonding capacity further support its use as a conformationally constrained reference standard in SAR panels.

RSV Antiviral Lead Optimization (Pharmaceutical R&D)

The 4-CF₃ benzimidazol-2-one core is explicitly incorporated into the Janssen R&D Ireland RSV antiviral patent portfolio (US20150175608A1, WO2013186332A1) [3]. Medicinal chemistry teams pursuing respiratory syncytial virus fusion or replication inhibitors can use this compound as a key intermediate for constructing 4-substituted benzimidazol-2-one derivatives with N1-benzimidazole elaboration. The patent-reported EC₅₀ range spanning 0.001–50 μM for this chemotype indicates that the 4-CF₃ substitution is compatible with nanomolar antiviral potency when optimally elaborated. Procurement of the 4-CF₃ rather than the 5-CF₃ isomer aligns with the antiviral rather than ion-channel-modulating application space.

Regioselective Derivatization Methodology Development (Synthetic Chemistry)

For synthetic chemistry groups developing N-selective functionalization methods on cyclic urea derivatives, 4-trifluoromethyl-1,3-dihydro-benzoimidazol-2-one offers a sterically biased substrate in which the CF₃ group's proximity to one urea NH is predicted to influence the N1:N3 alkylation or acylation product ratio [4]. This contrasts with the electronically but not sterically differentiated 5-CF₃ isomer, which showed no regiochemical effect in alkoxycarbonylation studies. The compound thus serves as a mechanistically informative substrate for investigating steric vs. electronic control elements in the derivatization of the benzimidazolone scaffold, with implications for the design of isomerically pure N-substituted products.

Quote Request

Request a Quote for 4-Trifluoromethyl-1,3-dihydro-benzoimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.